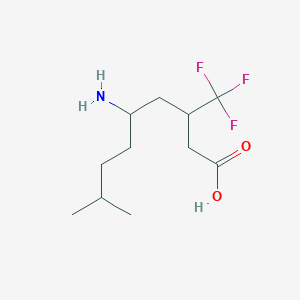

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid

Description

Properties

Molecular Formula |

C11H20F3NO2 |

|---|---|

Molecular Weight |

255.28 g/mol |

IUPAC Name |

5-amino-8-methyl-3-(trifluoromethyl)nonanoic acid |

InChI |

InChI=1S/C11H20F3NO2/c1-7(2)3-4-9(15)5-8(6-10(16)17)11(12,13)14/h7-9H,3-6,15H2,1-2H3,(H,16,17) |

InChI Key |

LGAJBPLTPXKZDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(CC(CC(=O)O)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Enantioselective C(sp3)-H Acylation Route

A key method involves direct enantioselective C(sp3)-H acylation to construct the chiral centers and introduce the trifluoromethyl group. This approach was demonstrated in related trifluoromethylated amino acid derivatives, which can be adapted for this compound.

- The process starts from trifluorobutanoic acid derivatives and involves coupling with amines or amides under stereoselective conditions.

- Chiral ligands such as (S,R)- or (R,S)-configured catalysts are used to achieve high enantiomeric excess (up to 92% ee).

- The reaction typically proceeds via a palladium-catalyzed C-H activation/acylation mechanism, allowing direct functionalization at the desired carbon center adjacent to the trifluoromethyl group.

- Purification is achieved by silica gel chromatography, yielding white solids with high purity and stereochemical integrity.

Example Data Table: Enantioselective Acylation Yields and Enantiomeric Excess

| Compound Variant | Yield (%) | Enantiomeric Excess (ee %) | Optical Rotation $$[\alpha]_D^{24}$$ (c 1.0, CH2Cl2) |

|---|---|---|---|

| N-(1,1,1-Trifluoro-4-oxononan-5-yl)benzamide | 82 | 92 | -43.3 |

| N-(2-Methyl-4-oxononan-5-yl)benzamide | 80-82 | 90 | -64.7 |

Adapted from enantioselective C(sp3)-H acylation studies showing applicability to trifluoromethylated amino acid precursors.

Amide Bond Formation via Borate Ester-Mediated Amidation

The amidation step to form amino acid amides from carboxylic acids and amines is crucial for assembling the amino acid framework.

- A highly effective reagent is tris-(2,2,2-trifluoroethyl) borate , prepared by reacting boric acid or boron oxide with 2,2,2-trifluoroethanol.

- This reagent activates the carboxylic acid for nucleophilic attack by amines under mild conditions.

- The amidation proceeds in acetonitrile at 80–100 °C with good yields and minimal side reactions.

- Workup involves solid-phase scavengers (Amberlyst resins) to remove impurities and excess reagents, yielding pure amide products.

Preparation of Tris-(2,2,2-trifluoroethyl) Borate

| Scale (g) | Boron Source | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 25 | B2O3 | 8 | 48 | Distillation purification |

| 50 | B2O3 | 24 | 33 | Recovery of trifluoroethanol |

- Mix carboxylic acid, amine, and 2 equivalents of tris-(2,2,2-trifluoroethyl) borate in acetonitrile.

- Stir at 80 °C for 5–24 hours.

- Filter with Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743 resins.

- Concentrate to isolate the amide product.

This method is versatile for preparing trifluoromethylated amino acid amides and can be adapted for the target compound.

Multi-Step Stereoselective Synthesis Including Lactam Intermediates

In advanced synthetic routes for similar trifluoromethylated amino acid derivatives, a multi-step sequence involving:

- Condensation of aldehydes with methyl acrylate via piperidine enamine intermediates,

- Formation of chiral lactams by cyclocondensation with chiral auxiliaries such as (R)-phenylglycinol,

- Reductive cleavage of protecting groups and chiral auxiliaries using titanium tetrachloride and sodium in liquid ammonia,

- Boc protection and triflate formation,

- Suzuki coupling to introduce aromatic or heteroaromatic substituents,

- Final reduction and chromatographic separation of stereoisomers.

These steps yield high-purity trans-isomers of trifluoromethylated amino acid derivatives, which can be converted into the target compound or its precursors.

Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Aldehyde + methyl acrylate | Piperidine enamine condensation | Intermediate enamine |

| Cyclocondensation | (R)-Phenylglycinol | Chiral lactam |

| Reductive cleavage | TiCl4, triethylsilane, Na/liquid NH3 | Removal of chiral auxiliary |

| Boc protection | Boc2O | Protected lactam |

| Triflate formation | Standard triflation reagents | Activated intermediate |

| Suzuki coupling | Boronic ester, Pd catalyst | Aromatic substitution |

| Boc deprotection and reduction | TFA, NaBH4 | Final stereoselective amino acid derivative |

This approach, while complex, ensures control over stereochemistry and functional group installation essential for the target amino acid.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Enantioselective C(sp3)-H Acylation | Direct functionalization, high ee, palladium-catalyzed | High stereoselectivity, direct trifluoromethyl incorporation | Requires chiral catalysts, moderate yields |

| Borate Ester-Mediated Amidation | Mild amidation with trifluoroethyl borate reagent | Efficient, scalable, mild conditions | Requires preparation of borate reagent |

| Multi-Step Lactam Route | Chiral auxiliary-based stereocontrol, Suzuki coupling | Excellent stereochemical control | Multi-step, time-consuming, requires chromatographic separations |

Chemical Reactions Analysis

Reduction and Oxidation Reactions

The amino group in the compound is susceptible to redox reactions:

-

Reductive alkylation : Primary amines like the amino group in this compound can react with aldehydes/ketones under reductive conditions (e.g., NaBH₃CN) to form secondary amines .

-

Oxidation : The amino group may be oxidized to a nitroso or nitro derivative under strong oxidizing agents, though this is less common in aliphatic amines compared to aromatic systems .

The trifluoromethyl group is typically redox-inert under mild conditions but can participate in radical-mediated reactions under harsh conditions .

Esterification and Amidation

The carboxylic acid moiety undergoes standard derivatization:

-

Esterification : Reaction with methanol in the presence of H₂SO₄ or SOCl₂ yields methyl esters, as demonstrated for similar trifluoromethylbenzoic acids (e.g., 86–96% yields for methyl 3-amino-5-(trifluoromethyl)benzoate) .

-

Amide formation : Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) generates amides. For example, trifluoromethylbenzoic acids have been converted to pyrrolidinyl amides for pharmaceutical applications .

Functionalization of the Amino Group

The primary amine can undergo:

-

Acylation : Reaction with acyl chlorides or anhydrides forms amides. For instance, acetylation of 3-amino-5-(trifluoromethyl)benzoate derivatives using acetic anhydride yields stable acetamides .

-

Diazotization : In acidic media, the amino group forms diazonium salts, which can participate in Sandmeyer reactions or coupling with aromatic rings .

Trifluoromethyl Group Reactivity

The -CF₃ group is highly electronegative and stabilizes adjacent carbocations, influencing:

-

Nucleophilic substitution : In β-trifluoromethyl amines, the -CF₃ group can direct regioselectivity in substitution reactions .

-

Radical reactions : Under UV light or peroxides, the -CF₃ group may engage in C–H functionalization or cyclization processes .

Biological and Pharmacological Modifications

While not directly studied for this compound, structurally related trifluoromethylated amino acids exhibit:

-

Enzymatic transformations : Incorporation into peptides via solid-phase synthesis or ribosomal machinery, leveraging the -CF₃ group for metabolic stability .

-

Receptor binding : The -CF₃ group enhances lipophilicity and binding affinity in drug candidates, as seen in CB₁ receptor modulators .

Key Reaction Data for Analogous Systems

Challenges and Considerations

-

Steric hindrance : The branched 8-methyl group may limit reactivity at the β-position.

-

Acid sensitivity : The -COOH group requires protection during reactions involving the amino group (e.g., Boc or Fmoc strategies) .

-

Stereochemistry : The compound’s chiral centers (C3 and C5) may influence reaction outcomes, necessitating enantioselective methods .

Scientific Research Applications

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the amino group may facilitate interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-amino-8-methyl-3-(trifluoromethyl)nonanoic acid with structurally or functionally related compounds, including natural fatty acids, herbicides, and fluorinated derivatives.

Structural and Functional Comparison

Key Findings from Comparative Analysis

Chain Length and Phytotoxicity: Nonanoic acid (C9) exhibits maximal herbicidal activity among fatty acids, as C9–C11 chains optimize membrane penetration and disruption .

Substituent Effects: Amino Group: Introduces hydrogen-bonding capacity, which may facilitate interactions with membrane proteins or enzymes, unlike nonanoic acid’s purely hydrophobic mechanism . Methyl Branch (C8): Introduces steric hindrance, which may reduce membrane fluidity disruption compared to straight-chain nonanoic acid .

Lipid Affinity vs. Toxicity: While sarmentine’s higher lipid affinity correlates with stronger phytotoxicity than nonanoic acid , the target compound’s trifluoromethyl group may decouple lipid affinity from toxicity. For example, fluorinated surfactants (e.g., heptadecafluoro nonanoic acid derivatives) exhibit unique interfacial behavior but distinct toxicokinetics .

Detection and Analytical Methods: Nonanoic acid is detectable at nanomolar concentrations using advanced sensors (e.g., cOR52-GFET) . The target compound’s amino and trifluoromethyl groups may require modified analytical protocols, such as mass spectrometry with derivatization.

Biological Activity

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of an amino group suggests potential for involvement in various biochemical pathways.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes. It may modulate neurotransmitter systems by influencing ion channels or receptor activity, similar to other fatty acids that have been shown to interact with nicotinic acetylcholine receptors and GABA receptors .

Potential Mechanisms Include:

- Ion Channel Modulation: The compound may affect the gating efficacy of ligand-gated ion channels, potentially altering neuronal excitability.

- Receptor Binding: Its structural similarities to known bioactive compounds suggest it could bind to receptors involved in pain modulation and neuroprotection.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various bacterial strains, although specific MIC values for this compound are not yet established.

- Neuroprotective Effects: Given its potential to interact with calcium channels, it may be beneficial in treating neurodegenerative diseases by modulating calcium influx in neurons .

Table 1: Summary of Biological Activities

Research Applications

The compound has been investigated for various applications:

- Pharmaceutical Development: Its unique properties make it a candidate for drug development targeting neurological disorders.

- Biochemical Research: Used as a tool to study the effects of fatty acids on cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-amino-8-methyl-3-(trifluoromethyl)nonanoic acid with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., Evans oxazolidinones) to control stereochemistry at the amino and trifluoromethyl groups. Use NMR and chiral HPLC to verify purity, referencing protocols for structurally similar fluorinated amino acids (e.g., 4-amino-2-(trifluoromethyl)benzoic acid) . Post-synthetic purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is critical to remove diastereomeric byproducts .

Q. How can stability studies be designed to assess degradation pathways under physiological conditions?

- Methodological Answer : Conduct accelerated stability testing at pH 2–9 (simulating gastrointestinal and systemic environments) using LC-MS to monitor hydrolysis of the trifluoromethyl group or oxidation of the amino moiety. Compare degradation kinetics to fluorinated analogs like heptadecafluorononanoic acid esters, which exhibit hydrolytic resistance due to fluorine’s electronegativity .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer : Use UPLC-MS/MS with a C18 column and ion-pairing agents (e.g., TFA) to separate polar impurities (e.g., nitro derivatives or acetamide byproducts). Reference impurity profiling methods for nitro-trifluoromethylphenyl derivatives, such as those outlined in pharmacopeial guidelines for related compounds .

Advanced Research Questions

Q. How can conflicting NMR data for stereoisomers of this compound be resolved?

- Methodological Answer : Apply 2D-NMR (e.g., NOESY or HSQC) to distinguish between axial/equatorial trifluoromethyl conformers. Cross-reference with X-ray crystallography data for structurally related calcium salts of nonanoic acid derivatives, where crystal packing stabilizes specific conformations . Computational modeling (DFT) can predict coupling constants and validate experimental findings.

Q. What experimental strategies address discrepancies in environmental persistence data for fluorinated amino acids?

- Methodological Answer : Perform OECD 301B biodegradation assays under aerobic conditions, comparing degradation rates to perfluorinated carboxylic acids (e.g., PFDA, PFUnDA) . Use isotope-labeled analogs (e.g., ¹³C-tagged nonanoic acid) to track metabolic pathways in soil or microbial cultures. Contradictions may arise from fluorine’s steric shielding; adjust models using QSAR for fluorinated compounds .

Q. How can in silico methods predict binding affinities of this compound to biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) with force fields parameterized for fluorine (e.g., CGenFF). Validate predictions against experimental IC₅₀ data for analogs like 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid, where fluorine enhances π-stacking but reduces solubility . MD simulations (AMBER) can assess conformational stability in aqueous vs. lipid environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.